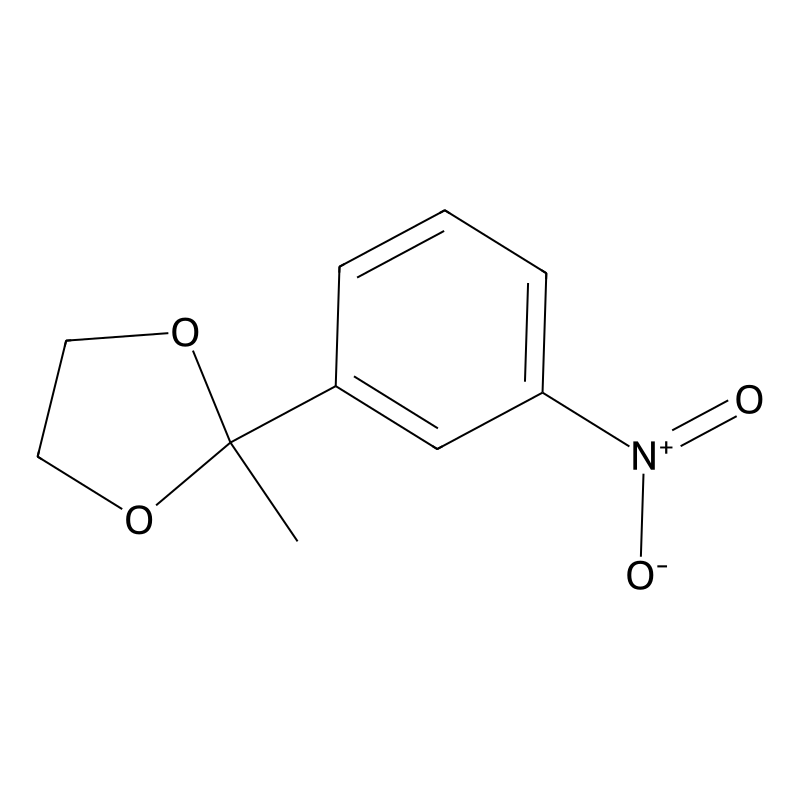

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

m-Aryloxy Phenols

Field: Chemistry, Material Science.

Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.

Ethyl 2-methylpropanoate

Field: Thermophysics.

Application: This compound is studied for its thermophysical properties.

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane structure, which consists of a five-membered ring containing two oxygen atoms. The compound features a methyl group and a nitrophenyl substituent, contributing to its chemical reactivity and potential biological activity. Its molecular formula is C₉H₉N₁O₃, and it has a molecular weight of approximately 179.17 g/mol. This compound is notable for its applications in organic synthesis and as an intermediate in various

There is no current information available on the mechanism of action of MMNPD.

- Potential irritancy: The nitro group can be irritating to the skin and eyes.

- Potential toxicity: The biological effects of MMNPD are unknown and it should be handled with caution.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride, yielding 2-Methyl-2-(3-aminophenyl)-1,3-dioxolane.

- Substitution: The nitro group may participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.

- Oxidation: The dioxolane ring can be oxidized under strong oxidative conditions to form corresponding carbonyl compounds like aldehydes or ketones .

The synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The process can be summarized as follows:

- Formation of Hemiacetal: The aldehyde reacts with ethylene glycol to form a hemiacetal intermediate.

- Cyclization: Under acidic conditions, this hemiacetal undergoes cyclization to yield the dioxolane ring.

- Reagents: Common acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often conducted under reflux conditions to ensure complete conversion .

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane finds utility in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Testing: This compound is utilized in pharmaceutical research for testing and development purposes .

- Model Substrate: It is used in studies involving artificial enzymes to mimic natural enzyme activity.

Interaction studies involving 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane focus on its reactivity with biological systems. For instance, research has shown that the compound can serve as a substrate for enzymatic reactions, allowing scientists to explore catalytic mechanisms and optimize enzyme-cofactor interactions. Such studies are crucial for understanding how modifications to the compound's structure can influence its biological activity and reactivity.

When comparing 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane with other similar compounds, several noteworthy counterparts include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane | Similar dioxolane structure | Different nitro position may affect reactivity |

| 2-(4-Nitrophenyl)-1,3-dioxolane | Contains a para-nitro substituent | Known for distinct reduction pathways |

| 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | Similar methyl substitution | Exhibits different biological activity patterns |

These compounds share the dioxolane framework but differ in their substituents' positions and types, which significantly influences their chemical behavior and potential applications.

Molecular Architecture

The compound features a 1,3-dioxolane core (a cyclic acetal with two oxygen atoms at positions 1 and 3) substituted at the 2-position with both a methyl group and a 3-nitrophenyl moiety (Figure 1). The nitrophenyl group is oriented in the meta configuration relative to the dioxolane ring, as confirmed by X-ray crystallography and NMR studies. Key structural parameters include:

- Molecular formula: C₁₀H₁₁NO₄

- Molecular weight: 209.20 g/mol

- SMILES notation: CC1(OCCO1)C2=CC(=CC=C2)N+[O-]

The dioxolane ring adopts a puckered conformation, with bond angles consistent with sp³ hybridization at the oxygen atoms. The nitro group introduces significant electron deficiency in the aromatic ring, influencing reactivity in electrophilic and nucleophilic processes.

Systematic Nomenclature

The IUPAC name 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane reflects:

- The parent 1,3-dioxolane ring.

- Two substituents at position 2: a methyl group and a 3-nitrophenyl group.

Alternative names include 2-(3-nitrophenyl)-2-methyl-1,3-dioxolane and the German 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolan.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| TPSA (Topological PSA) | 61.6 Ų | |

| LogP (Partition coeff.) | 1.814 | |

| Rotatable bonds | 2 | |

| H-bond acceptors | 4 |